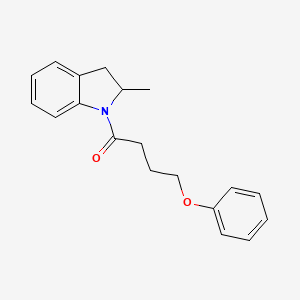![molecular formula C12H21NO2 B5310109 N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to have potential in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potential in treating various medical conditions such as chronic pain, inflammation, and neuropathic pain. In a study conducted on rats, N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide was found to have anti-inflammatory effects and was effective in reducing pain and swelling. Another study conducted on mice showed that N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has a potential therapeutic effect in treating neuropathic pain.
Wirkmechanismus
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that regulate various physiological processes such as pain, inflammation, and mood. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide binds to the CB2 receptor, which is primarily found in immune cells and has been linked to anti-inflammatory effects. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has also been found to have an indirect effect on the CB1 receptor, which is primarily found in the brain and has been linked to pain relief and mood regulation.
Biochemical and Physiological Effects
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain and swelling, and have a potential therapeutic effect in treating neuropathic pain. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has also been found to have antioxidant properties and has been shown to protect against oxidative stress. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been found to have a potential therapeutic effect in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for the CB2 receptor. This makes it an ideal compound for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of using N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide. One area of research could focus on the potential therapeutic applications of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in treating various medical conditions such as chronic pain, inflammation, and neurological disorders. Another area of research could focus on optimizing the synthesis method of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide to improve yields and purity. Additionally, future research could focus on developing new derivatives of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide with improved pharmacological properties and selectivity for the CB2 receptor.
Synthesemethoden
The synthesis of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with N-ethyl-2-bromotetrahydrofuran in the presence of sodium hydride. The resulting product is then reduced using lithium aluminum hydride to obtain N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide. This synthesis method has been optimized for high yields and purity and has been used in many scientific research studies.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(11-7-4-8-15-11)13-12(14)10-5-2-3-6-10/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPTNSDCPURAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)

![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5310119.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)